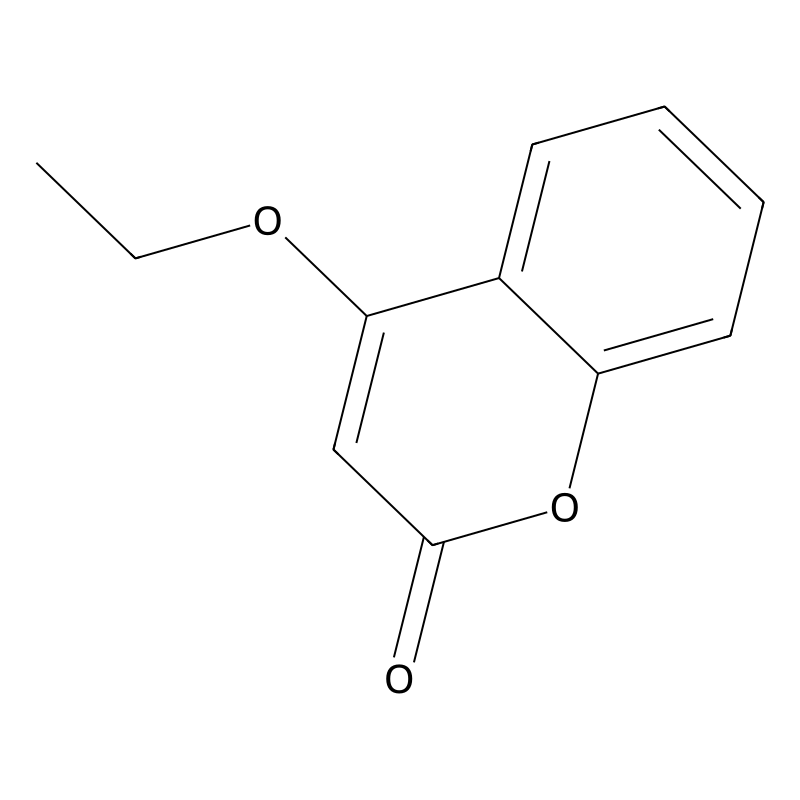

4-Ethoxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin is used in the synthesis of other chemical compounds. It has been used in the preparation of 2-substituted-6-(2-hydroxyphenyl)-4(3H)-pyrimidones . It has also been used to synthesize 2,2-diphenyl-4-chromanone and 2,2-dimethyl-4-chromanone .

Synthesis of 3,4-Unsubstituted Coumarins

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin has been used in the total synthesis of six 3,4-unsubstituted coumarins, including five naturally occurring coumarins and one synthetic coumarin .

Detailed Description of the Methods of Application or Experimental Procedures: The method involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields .

Thorough Summary of the Results or Outcomes Obtained: The successful synthesis of the target compounds was an expected outcome . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .

LC-MS/MS Profiling of Coumarins

Specific Scientific Field: Analytical Chemistry

Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin has been used in a method for LC-MS/MS profiling of coumarins in Zanthoxylum zanthoxyloides extracts and essential oils .

Detailed Description of the Methods of Application or Experimental Procedures: The method involves liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for the screening of coumarins and furocoumarins in essential oils and plant extracts .

Thorough Summary of the Results or Outcomes Obtained: The method was applied to investigate the coumarin compositions of fruit essential oils and methanolic extracts obtained from separated parts of Zanthoxylum zanthoxyloides .

Synthesis of Coumarin Derivatives

Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin has been used in the synthesis of various coumarin derivatives. These derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of coumarin derivatives involves various methods including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Thorough Summary of the Results or Outcomes Obtained: The successful synthesis of the target compounds was an expected outcome . These coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Cytochrome P450 Enzymes (CYPs) Studies

Specific Scientific Field: Biochemistry

4-Ethoxycoumarin is a chemical compound belonging to the coumarin family, characterized by the presence of an ethoxy group at the fourth position of the coumarin structure. Its molecular formula is C₁₁H₁₀O₃, and it is recognized for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. The compound exhibits a yellow crystalline appearance and is soluble in organic solvents, making it suitable for a range of

Research suggests 4-Ethoxycoumarin exhibits antimicrobial activity against various bacteria and fungi []. However, the exact mechanism of action remains unclear. Some studies propose that it might disrupt microbial cell membranes or interfere with their metabolic processes []. Further research is needed to elucidate the specific mechanism.

Future Research Directions

- Elucidating the mechanism of action for its antimicrobial properties.

- Exploring potential applications of 4-Ethoxycoumarin in the development of new antimicrobial agents.

- Investigating its safety profile and potential for therapeutic use.

- Nucleophilic substitutions: The ethoxy group can be replaced by various nucleophiles under appropriate conditions.

- Oxidation reactions: It can be oxidized to form more reactive intermediates, which may further participate in radical scavenging activities.

- Condensation reactions: 4-Ethoxycoumarin can react with aldehydes or ketones to form derivatives that possess enhanced biological properties.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research indicates that 4-Ethoxycoumarin exhibits significant biological activities, including:

- Antimicrobial properties: It has been shown to possess activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Antioxidant activity: The compound demonstrates the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .

- Potential anticancer effects: Preliminary studies suggest that 4-Ethoxycoumarin may inhibit the proliferation of cancer cells, although further research is necessary to establish its efficacy and mechanisms .

Several methods have been developed for synthesizing 4-Ethoxycoumarin:

- Ethylation of 4-Hydroxycoumarin: This method involves the reaction of 4-hydroxycoumarin with ethyl iodide in the presence of a base like potassium carbonate.

- Condensation reactions: The compound can also be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate followed by cyclization.

- Grignard Reactions: Another approach includes using Grignard reagents to introduce the ethoxy group into the coumarin framework .

These synthesis methods allow for variations that can tailor the compound's properties for specific applications.

4-Ethoxycoumarin finds applications across various domains:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for drug development targeting microbial infections and oxidative stress-related diseases.

- Chemical Research: It serves as a building block in organic synthesis and materials science, particularly in developing photoactive materials.

- Environmental Science: Its reactivity with free radicals makes it relevant in studies concerning pollutant degradation and environmental remediation processes .

Studies on 4-Ethoxycoumarin have examined its interactions with various biological molecules:

- Protein interactions: Research has indicated that it can interact with certain proteins, potentially altering their function or stability.

- Radical scavenging mechanisms: Investigations into its radical scavenging capabilities reveal that it can effectively neutralize reactive oxygen species, contributing to its antioxidant properties .

These interaction studies are crucial for understanding how 4-Ethoxycoumarin exerts its biological effects.

Several compounds share structural similarities with 4-Ethoxycoumarin. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxyl group at position four | Known for anticoagulant properties |

| Coumarin | No substituent at position four | Basic structure of all coumarins |

| 7-Methoxycoumarin | Methoxy group at position seven | Exhibits distinct pharmacological effects |

| 3-Carboxy-4-hydroxycoumarin | Carboxylic acid at position three | Increased solubility and reactivity |

The uniqueness of 4-Ethoxycoumarin lies in its ethoxy substituent, which enhances its solubility and alters its biological activity compared to other coumarins. This structural modification provides a distinctive profile that may lead to novel applications in medicinal chemistry.